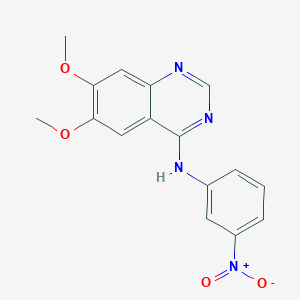

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine

Übersicht

Beschreibung

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Quinazoline Core

The methoxy groups at positions 6 and 7 undergo nucleophilic substitution under acidic or basic conditions:

Reduction of the Nitro Group

The 3-nitro substituent on the phenyl ring is reducible to an amine:

Electrophilic Substitution on the Aromatic Rings

The quinazoline and phenyl rings participate in electrophilic reactions:

Cross-Coupling Reactions

The nitro group and halogenated analogs enable metal-catalyzed couplings:

Cyclization and Heterocycle Formation

The amine and nitro groups facilitate cyclization:

Functionalization via Amine Reactivity

The 4-amino group undergoes acylation and alkylation:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6,7-Dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine is being explored as a lead compound in drug development, particularly for targeting cancer and infectious diseases. Preliminary studies suggest that it may exhibit significant anti-cancer properties due to its ability to interact with specific biological targets involved in cell signaling pathways.

Research indicates that compounds similar to this compound have demonstrated various biological activities. These include:

- Antitumor Activity: The compound may inhibit tumor growth by affecting cellular mechanisms involved in proliferation and apoptosis.

- Antimicrobial Properties: Its structure suggests potential efficacy against certain pathogens, making it a candidate for antibiotic development.

- Enzyme Inhibition: Interaction studies indicate that it may bind effectively to enzymes or receptors critical in various metabolic pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Advanced techniques such as molecular docking and in vitro assays are being employed to characterize these interactions. Initial findings suggest promising binding affinities with specific enzymes linked to disease progression.

Wirkmechanismus

The mechanism of action of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine: Similar structure but with a different position of the nitro group.

6,7-dimethoxyquinazoline derivatives: Various derivatives with different substituents on the quinazoline core.

Uniqueness

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine is unique due to the specific positioning of its methoxy and nitrophenyl groups, which influence its chemical reactivity and biological activity .

Biologische Aktivität

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, and the implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄N₄O₄, with a molecular weight of 326.31 g/mol. The compound features a quinazoline core, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The methoxy groups at positions 6 and 7, along with the nitrophenyl substituent at position 4, contribute to its unique chemical properties and potential biological activities .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : This compound has been studied for its potential as an anticancer agent. It may interact with key molecular targets involved in cancer cell proliferation and survival. For instance, quinazoline derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that quinazoline derivatives can exhibit considerable antibacterial effects .

- Anti-inflammatory Effects : Some studies have reported that quinazoline-based compounds possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

The mechanism of action of this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various kinases involved in signaling pathways critical for tumor growth.

- Receptor Binding : Molecular docking studies indicate that it binds effectively to receptors involved in angiogenesis and tumor progression .

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for the preservation of its functional groups. Common synthetic routes include:

- Formation of Quinazoline Core : Starting from appropriate precursors to establish the quinazoline structure.

- Substitution Reactions : Introducing methoxy and nitro groups through electrophilic aromatic substitution techniques .

Case Studies

Several studies have focused on the biological evaluation of quinazoline derivatives:

- Anticancer Studies : Research has demonstrated that derivatives similar to this compound exhibit potent activity against various cancer cell lines. For example, one study reported significant inhibition of Calu-6 lung carcinoma xenografts with a derivative showing IC50 values in the low nanomolar range .

- Antibacterial Activity : A study evaluating quinazolinone derivatives found that several compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Summary

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine | C₁₇H₁₇N₃O₂ | Contains a methyl group instead of nitro |

| 6-methoxy-N-(2-nitrophenyl)quinazolin-4-amine | C₁₆H₁₄N₄O₃ | Different substitution pattern on phenyl |

| 2,4-dichloroquinazoline | C₉H₆Cl₂N₂ | Lacks methoxy groups but retains quinazoline structure |

Eigenschaften

IUPAC Name |

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-4-3-5-11(6-10)20(21)22/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXLGBIMSTYMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.